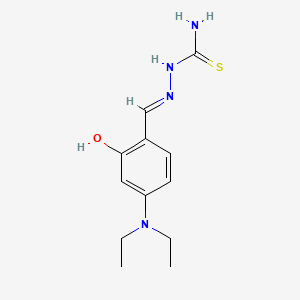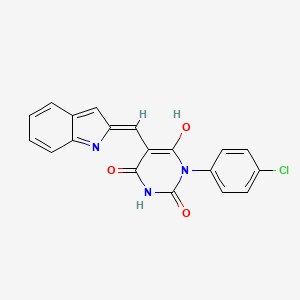![molecular formula C20H17N3O2S B1191301 (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1191301.png)
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: is a complex organic compound featuring a unique structure that combines a methoxyphenyl group, an indole moiety, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules with desired properties.
Biology: In biological research, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s overall structure may allow it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cresol: A methylphenol with similar aromatic properties.
Uniqueness: What sets (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both an indole and a sulfanylideneimidazolidinone moiety is particularly noteworthy, as it offers a range of interactions not seen in simpler compounds.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-12-16(15-5-3-4-6-17(15)21-12)11-18-19(24)23(20(26)22-18)13-7-9-14(25-2)10-8-13/h3-11,24H,1-2H3,(H,22,26)/b16-11+ |
InChI Key |
SHNCKRPWPSTCCA-LFIBNONCSA-N |
SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-(3-Ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylideneamino]-3-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]butanamide](/img/new.no-structure.jpg)
![3-[(3-chloro-4-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1191229.png)
![2-[(2-methoxyphenyl)amino]-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B1191236.png)

![N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B1191240.png)
